2-Amino-1-naphthol hydrochloride

Carcinogenesis Toxicology Biomarker Research

Sourcing a validated standard for aromatic amine carcinogenesis studies is challenging due to isomer specificity. 2-Amino-1-naphthol hydrochloride is the critical ortho-hydroxyamine metabolite of 2-naphthylamine, uniquely capable of inducing local bladder tumors where the parent amine cannot. Ensure your mechanistic, ROS, or biomarker studies are built on the correct chemical scaffold. • Definitive positive control for in vivo bladder implantation and in vitro carcinogenesis models. • Validated inducer of ROS (H₂O₂, O₂•⁻) for oxidative DNA damage research. • Essential certified reference standard for developing HPLC/LC-MS methods to detect 2-naphthylamine exposure biomarkers.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 41772-23-0
Cat. No. B1252239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-naphthol hydrochloride
CAS41772-23-0
Synonyms2-amino-1-naphthol
2-amino-1-naphthol hydrochloride
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)N.Cl
InChIInChI=1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H
InChIKeyPEJOQASNBCUDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-naphthol hydrochloride Specifications


2-Amino-1-naphthol hydrochloride (CAS 41772-23-0) is an organic compound belonging to the class of ortho-hydroxyamines, with the molecular formula C₁₀H₉NO·HCl and a molecular weight of 195.65 g/mol [1]. It is supplied as a solid, typically a white to gray or brown powder or crystals, and is a key metabolite of the industrial chemical and known carcinogen 2-naphthylamine [2]. Its primary utility in research is as a standard or model compound for studying mechanisms of aromatic amine carcinogenesis [3].

Workflow Aromatic amine carcinogenesis model studies
Key Attribute ortho-Hydroxyamine structure; proximate bladder carcinogen metabolite
Use Context Model carcinogen, positive control, analytical reference standard

2-Amino-1-naphthol hydrochloride Research Specificity


The substitution of 2-Amino-1-naphthol hydrochloride with other aminonaphthol isomers (e.g., 1-Amino-2-naphthol hydrochloride) or the parent amine (2-naphthylamine) is not scientifically valid for applications involving its role as a carcinogenic metabolite. The ortho-hydroxyamine structure (hydroxyl and amino groups on adjacent carbons) is the critical structural determinant for its ability to induce tumors locally in the bladder epithelium, a property not shared by its parent amine 2-naphthylamine in the same experimental model [1]. While other ortho-hydroxyamines may share this class-level property, the specific metabolic and toxicological profile is unique to the 2-amino-1-naphthol isomer [2].

Isomer mismatch 1-Amino-2-naphthol isomer may not replicate bladder tumor induction due to different hydroxyl/amino positioning.
Parent amine mismatch 2-Naphthylamine did not induce bladder tumors in implantation model and cannot substitute as positive control.
Class-level variability Other ortho-hydroxyamines may share ROS generation but their specific metabolic and toxicological profile may differ.

2-Amino-1-naphthol hydrochloride Evidence


Bladder Carcinogenicity vs. 2-Naphthylamine

2-Amino-1-naphthol hydrochloride demonstrates distinct carcinogenic activity compared to its parent amine, 2-naphthylamine. In a direct comparative study using a murine bladder implantation model, 2-amino-1-naphthol hydrochloride induced metaplasia, papilloma, and carcinoma, whereas 2-naphthylamine did not induce any tumors under the same conditions [1]. This establishes the compound as the proximate carcinogenic metabolite and a necessary positive control for studies of aromatic amine-induced bladder cancer.

Bladder carcinogenicity
Head-to-head
Induced metaplasia, papilloma, carcinoma vs. 2-Naphthylamine: No tumors
Supports model-carcinogen selection
Murine bladder implantation, up to 40 weeks
Carcinogenesis Toxicology Biomarker Research

Metabolic Conversion to 2-Amino-1-naphthol

The susceptibility of different species to 2-naphthylamine carcinogenesis correlates with the quantity of 2-amino-1-naphthol conjugates excreted. In dogs, a species highly susceptible to bladder cancer from 2-naphthylamine, 55-70% of a dose of 2-naphthylamine is excreted as 2-amino-1-naphthol conjugates. In contrast, less susceptible species like the mouse, rat, and rabbit excrete significantly smaller quantities [1]. This cross-species comparative data underscores the compound's central role as a species-specific biomarker of exposure and risk.

Metabolic conversion
Cross-study comparable
55–70% of dose excreted as conjugates in dogs vs. smaller quantities in mouse, rat, rabbit
Species-specific biomarker context
Following 2-naphthylamine administration
Metabolism Pharmacokinetics Species Susceptibility

ROS Generation by Aminonaphthols

2-Amino-1-naphthol generates hydrogen peroxide (H2O2) and superoxide anion (O2-.) during autoxidation in neutral buffer. This property is shared with other carcinogenic aminonaphthols, including 1-amino-2-naphthol, but is not observed with non-carcinogenic naphthols or the parent amine 2-naphthylamine [1]. The study demonstrates that the ability to generate ROS is a class-level property of carcinogenic ortho-hydroxyamines, differentiating them from non-carcinogenic structural analogs.

ROS generation
Class-level inference
Generates H2O2 and O2-• in neutral buffer; not observed with 2-naphthylamine
Class-level oxidative stress research tool
Autoxidation assay; review class context
Oxidative Stress Free Radical Biology Mechanism of Action

Certified Purity for Analytical Standards

Commercially available 2-Amino-1-naphthol hydrochloride is supplied with a certified purity of ≥98.0%, as determined by both total nitrogen analysis and neutralization titration [1]. This level of purity and dual-method verification is a key differentiator for procurement, as it qualifies the material for use as an analytical reference standard. Lower purity grades or structurally similar isomers would introduce significant uncertainty in quantitative analyses.

Certified purity
Data to verify
≥98.0% by total nitrogen & neutralization titration
Supports analytical reference standard use
Vendor-reported specification; verify lot COA
Analytical Chemistry Method Validation Quality Control

2-Amino-1-naphthol hydrochloride Research Applications


Toxicology and Carcinogenesis Studies

Use as a positive control or model carcinogen in in vivo (e.g., bladder implantation) or in vitro studies to investigate the mechanisms of aromatic amine-induced carcinogenesis. Its known activity is essential for validating new models or testing chemopreventive agents [1].

Oxidative Stress and DNA Damage Research

Employ as a chemical tool to induce the generation of reactive oxygen species (ROS), specifically hydrogen peroxide and superoxide anion, in cell-free or cell-based systems to study oxidative DNA damage and cellular responses to oxidative stress [2].

Analytical Method & Biomarker Validation

Utilize the high-purity material as a certified reference standard for developing and validating quantitative analytical methods (e.g., HPLC, LC-MS) to detect 2-amino-1-naphthol and its conjugates as biomarkers of exposure to 2-naphthylamine or related azo dyes in biological matrices [3].

Synthesis of Dyes & Research Chemicals

Leverage its bifunctional ortho-hydroxyamine structure as a key building block or intermediate in the organic synthesis of complex molecules, including azo dyes and other research chemicals where this specific substitution pattern is required [4].

Application
Selection Property
Validation Focus
Bladder carcinogenesis model studies
Known model carcinogen activity
Tumor induction endpoint validation
Oxidative stress/DNA damage research
ROS generation capability
Superoxide/hydrogen peroxide detection
Biomarker method validation
Certified analytical purity
Quantitative method validation
Synthetic chemistry intermediate
ortho-Hydroxyamine bifunctional structure
Reaction specificity for azo dye synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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